Compound Description: This compound belongs to a series of triazolothiadiazoles synthesized for their potential cytotoxic activity. Notably, these compounds incorporate moieties found in nonsteroidal anti-inflammatory drugs (NSAIDs) []. The crystal structure of this compound has been determined using X-ray powder diffraction and further refined through density functional theory (DFT) calculations [].
Compound Description: This compound, along with its chloro-analog (see compound 3 below), was designed and synthesized as a potential cytotoxic agent []. Structural characterization was achieved through various spectroscopic methods, including infrared (IR), proton nuclear magnetic resonance (1H NMR), mass spectrometry (MS), and elemental analysis. Its crystal structure was determined using synchrotron X-ray powder diffraction data [].
Compound Description: This compound, a close analog of the fluoro- derivative (compound 2 above), was also designed and synthesized for its potential as a cytotoxic agent []. It was characterized using similar spectroscopic techniques (IR, 1H NMR, MS, elemental analysis) and synchrotron X-ray powder diffraction, revealing its isostructural relationship with compound 2 [].
Compound Description: This compound's crystal structure was determined using X-ray crystallography, providing insights into its structural characteristics [].
Compound Description: This compound's crystal structure analysis revealed key structural features, including the orientation of the phenyl rings relative to the central triazolothiadiazole unit and the presence of intra- and intermolecular hydrogen bonds [].
Compound Description: X-ray crystallography was employed to determine the crystal structure of this compound, highlighting the planarity of the condensed 1,2,4-triazolothiadiazole ring system and electron delocalization within the triazole ring [].
Compound Description: This compound is one of two 3,6-disubstituted-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives studied for weak intermolecular interactions and their role in supramolecular self-assembly []. Its crystal structure, determined through X-ray diffraction, is stabilized by various weak interactions, including hydrogen bonds and a C–S···π chalcogen bond []. In vitro studies suggest selectivity towards cyclooxygenase-2 (COX-2) over COX-1, a finding further supported by molecular docking analysis [].
Compound Description: This compound is the second of the two 3,6-disubstituted-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives investigated for their intermolecular interactions []. Its crystal structure, elucidated using X-ray diffraction, reveals stabilization through interactions like π-stacking, hydrogen bonds, and halogen bonds []. Similar to compound 7, it exhibits selectivity for COX-2 over COX-1 in in vitro assays [].
Compound Description: This compound's crystal structure was determined using X-ray crystallography, providing insights into the orientation of the phenyl rings relative to the central heterocyclic ring system and highlighting the intermolecular C—H⋯O hydrogen bonds stabilizing the crystal structure [].
Compound Description: This compound is one of three novel 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles synthesized and characterized []. Its structure, determined by single-crystal X-ray diffraction, reveals a unique arrangement of six rings [].
Compound Description: X-ray crystallography was used to determine the crystal structure of this compound, revealing a planar central heterocyclic ring system and intricate hydrogen bonding patterns [].
Compound Description: A series of these derivatives (4a–q) were efficiently synthesized via a one-pot, three-component cascade reaction []. The compounds were characterized spectroscopically and analytically, and screened for their anti-microbial activity and molecular docking interactions [].
Compound Description: This compound belongs to a series of 6-substituted-3-(4-methyl-1,2,3-thiadiazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles designed and synthesized as potential fungicides []. Its crystal structure, determined by X-ray diffraction, revealed intermolecular hydrogen bonds and weak intermolecular interactions []. This compound showed potential wide-spectrum fungicide activity [].
Compound Description: This compound exists as a 1:1 co-crystal with 4-bromobenzoic acid []. The crystal structure, determined by X-ray crystallography, reveals key features such as the planarity of the triazolothiadiazole system and the presence of various intermolecular interactions, including hydrogen bonds and π–π stacking interactions [].
Compound Description: This series of compounds represents a novel class of fused heterocycles synthesized from benzotriazole derivatives []. Their structures were confirmed using various spectroscopic methods, including IR and NMR [].
Compound Description: This series of compounds represents another novel class of fused heterocycles synthesized from benzotriazole derivatives []. Like the previous series, their structures were confirmed using spectroscopic techniques [].
Compound Description: YZK-C22 is a novel fungicide candidate studied for its mode of action against fungi []. Research indicates that it inhibits the mycelial growth and spore germination of Botrytis cinerea []. Proteomic analysis identified pyruvate kinase as a potential target, suggesting its involvement in the glycolytic pathway [].
Compound Description: This series of compounds was synthesized as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment []. Their structures were confirmed through spectral analysis, and the structure of compound 6a was verified by X-ray crystallography []. Four analogs exhibited moderate anti-HIV activity in vitro [].
Compound Description: This series of compounds combines pyrimidine and triazolothiadiazole moieties and was synthesized as potential anticancer agents []. Molecular docking studies suggested potential interactions with dihydrofolate reductase (DHFR) [].
Compound Description: These compounds were synthesized and characterized for their potential biological activities, including urease inhibition, acetylcholine esterase inhibition, antioxidant properties, and alkaline phosphatase inhibition []. Several compounds exhibited promising activity in these assays [].
Compound Description: This series of compounds was synthesized and their structures were characterized using spectroscopic techniques, including IR, 1H NMR, and mass spectrometry []. The compounds were screened for antimicrobial activity against various microorganisms [].
Compound Description: A series of novel optically active 1,2,4-triazolo thiadiazoles incorporating N-phthaloyl-L-amino acids was synthesized []. These compounds were characterized using spectroscopic techniques, including IR, 1H NMR, 13C NMR, and elemental analysis [].
Compound Description: These compounds represent a novel class of heterocyclic systems combining thiadiazole, triazole, and pyridine rings []. They were synthesized and characterized using various spectroscopic techniques, including IR and 1H NMR [].
Compound Description: A series of these compounds was synthesized and characterized for their antifungal and antioxidant activities []. Some compounds exhibited significant antifungal activity against Candida albicans and Aspergillus niger, and moderate to good antioxidant activity [].
Compound Description: This series of compounds represents a group of novel 3-methyl-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives synthesized and characterized as potential biologically active compounds []. Their structures were confirmed using 1H NMR spectroscopy, LC-MS, and elemental analysis [].
Compound Description: These compounds were synthesized and characterized for their potential antibacterial activity []. Many of the compounds demonstrated potent activity against four different bacterial strains, with some exhibiting equal or even lower minimum inhibitory concentration (MIC) values than the reference drug ciprofloxacin [].
Compound Description: These are three new metal-organic coordination polymers synthesized using 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole ligands []. They were characterized using various techniques, including elemental analysis, IR spectroscopy, and single-crystal X-ray diffraction, revealing their unique structural features []. The luminescent properties of complex 3 and its corresponding ligand L3 were also investigated [].
Compound Description: These compounds were synthesized by the cyclization of 4-amino-5-aryl-3-cyanomethylthio-1,2,4-triazoles (II) in the presence of concentrated sulfuric acid []. They were then screened for their antimicrobial activity [].
Compound Description: These compounds were synthesized by cyclization of 4-amino-5-aryl-1,2,4-triazole-3-thiones (I) with phenacyl chloride []. They were subsequently screened for their antimicrobial activity [].
Compound Description: These compounds were synthesized from 4-amino-5-aryl-1,2,4-triazole-3-thiones (I) by condensation with cyanogen bromide []. Their antimicrobial activity was then evaluated [].
Compound Description: These compounds were synthesized by the condensation of 4-amino-5-aryl-1,2,4-triazole-3-thiones (I) with phenyl isothiocyanate []. Their antimicrobial activity was then assessed [].
Compound Description: These compounds were synthesized by reacting 4-amino-5-aryl-1,2,4-triazole-3-thiones (I) with carbon disulfide []. They were then screened for their antimicrobial activity [].
Compound Description: These compounds were synthesized by cyclizing 4-amino-5-aryl-1,2,4-triazole-3-thiones (I) with monocarboxylic acids in the presence of phosphoryl chloride []. They were then evaluated for their antimicrobial activity [].
Compound Description: These compounds were prepared by cyclizing 4-amino-5-aryl-1,2,4-triazole-3-thiones (I) with oxalic acid in the presence of phosphoryl chloride []. The resulting compounds were then tested for antimicrobial activity [].
Compound Description: The structure of this compound was determined using spectroscopic and structural methods, revealing a planar triazolothiadiazole system and intramolecular interactions [].
Compound Description: This series of compounds was synthesized via domino one-pot two-component reactions and characterized using spectroscopic methods [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.